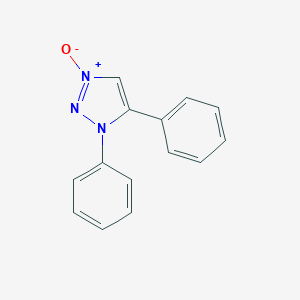

1,5-Diphenyl-1H-1,2,3-triazole 3-oxide

Description

Structure

2D Structure

Properties

CAS No. |

114263-91-1 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

1-oxido-3,4-diphenyltriazol-1-ium |

InChI |

InChI=1S/C14H11N3O/c18-16-11-14(12-7-3-1-4-8-12)17(15-16)13-9-5-2-6-10-13/h1-11H |

InChI Key |

NUANCZXBBJMKOV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C[N+](=NN2C3=CC=CC=C3)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C[N+](=NN2C3=CC=CC=C3)[O-] |

Synonyms |

1,5-Diphenyl-1H-1,2,3-triazole 3-oxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide, a nitrogen-containing heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical Structure and Identification

This compound is characterized by a five-membered triazole ring substituted with phenyl groups at the 1 and 5 positions and an N-oxide moiety at the 3-position.[1]

Systematic Information:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 114263-91-1[1] |

| Molecular Formula | C₁₄H₁₁N₃O[1] |

| Molecular Weight | 237.26 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=--INVALID-LINK--O |

| InChI Key | NUANCZXBBJMKOV-UHFFFAOYSA-N[1] |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of the parent compound, 1,5-Diphenyl-1H-1,2,3-triazole, can provide some insights. The introduction of the N-oxide group is expected to increase the polarity and hydrogen bonding capacity of the molecule.

Table of Computed and Experimental Properties:

| Property | 1,5-Diphenyl-1H-1,2,3-triazole | This compound (Predicted) |

| Molecular Weight | 221.26 g/mol [2] | 237.26 g/mol [1] |

| Solubility | 13 µg/mL in water at pH 7.4[2] | Expected to have higher aqueous solubility |

| Melting Point | Data not readily available | Data not readily available |

| Boiling Point | Data not readily available | Data not readily available |

Detailed experimental spectroscopic data for this compound is limited. However, the infrared spectra of 1,2,3-triazole N-oxides, in general, have been examined and compared to their non-oxidized analogs. The assignment of vibrational modes involving the N-O group is a key feature in their characterization.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of the triazole core followed by N-oxidation.

Step 1: Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole (Huisgen 1,3-Dipolar Cycloaddition)

The foundational method for creating the 1,2,3-triazole scaffold is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1] For the synthesis of 1,5-Diphenyl-1H-1,2,3-triazole, this involves the reaction of phenylacetylene with phenyl azide. While the traditional Huisgen cycloaddition can produce a mixture of 1,4- and 1,5-disubstituted regioisomers, specific catalytic conditions can favor the formation of the 1,5-isomer.

Experimental Workflow for Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole:

References

In-Depth Technical Guide to 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide (CAS Number: 114263-91-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide, a heterocyclic compound with potential applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a nitrogen-containing heterocyclic compound. The presence of the N-oxide group enhances its polarity and may influence its solubility, reactivity, and biological interactions compared to its non-oxidized analog.

| Property | Value |

| CAS Number | 114263-91-1 |

| Molecular Formula | C₁₄H₁₁N₃O |

| Molecular Weight | 237.26 g/mol |

| IUPAC Name | This compound |

| Alternative Name | 1-oxido-3,4-diphenyltriazol-1-ium |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=--INVALID-LINK--C2=C1 |

| InChI Key | NUANCZXBBJMKOV-UHFFFAOYSA-N |

Spectroscopic data for the related 1,5-disubstituted 1,2,3-triazoles show a characteristic singlet peak for the triazolyl proton in ¹H NMR spectra around 7.71 ppm.[1]

Synthesis

The synthesis of this compound typically involves a two-step process: the formation of the 1,5-diphenyl-1H-1,2,3-triazole core, followed by N-oxidation.

Step 1: Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole

The precursor, 1,5-diphenyl-1H-1,2,3-triazole, is synthesized via a 1,3-dipolar cycloaddition reaction between phenylacetylene and phenyl azide. A metal-free, multi-component reaction is a common approach.[1][2]

Experimental Protocol:

-

To a reaction tube equipped with a stirring bar, add acetophenone (1.16 mmol), 4-nitroaniline (1.74 mmol), 4-nitrophenyl azide (1.26 mmol), 4 Å molecular sieves (100 mg), a few drops of acetic acid as a catalyst, and toluene (1.2 mL).[2]

-

Stir the reaction mixture at 100°C for 12 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel to isolate 1,5-diphenyl-1H-1,2,3-triazole.

Step 2: N-Oxidation

The N-oxidation of the triazole ring is achieved using an oxidizing agent. While a specific protocol for 1,5-diphenyl-1H-1,2,3-triazole is not detailed in the searched literature, a general procedure for the N-oxidation of 1,2,3-triazoles can be adapted.

General Experimental Protocol (Adapted):

-

Dissolve the synthesized 1,5-diphenyl-1H-1,2,3-triazole in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Triazole N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Triazole N-oxides represent a fascinating and increasingly important class of heterocyclic compounds. Their unique electronic structure, arising from the presence of the N-oxide functionality on the triazole ring, imparts a range of valuable photophysical and electrochemical properties. This guide provides a comprehensive overview of these characteristics, with a focus on their application in drug discovery and materials science.

Core Photophysical Properties

Triazole N-oxides often exhibit interesting fluorescence properties, making them suitable for applications in bioimaging, sensing, and as functional materials. The introduction of the N-oxide group can significantly modulate the electronic transitions within the molecule, influencing its absorption and emission characteristics.

Absorption and Emission Spectra

The UV-visible absorption and fluorescence emission spectra of triazole N-oxides are dictated by the nature and position of substituents on both the triazole and any appended aromatic rings. Generally, these compounds absorb in the UV or near-UV region and can emit in the blue to green portion of the visible spectrum.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. While extensive tabulated data for a wide range of triazole N-oxides is still emerging in the literature, studies on related triazole derivatives provide valuable insights. For instance, N-2-aryl-1,2,3-triazoles have been shown to be a class of UV/blue-light-emitting fluorophores with high efficiency in various solvents, exhibiting quantum yields in the range of 0.3-0.5.[1] The introduction of an N-oxide moiety is expected to further tune these properties.

Table 1: Illustrative Photophysical Data for Selected Triazole Derivatives

| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Reference |

| N-2-Aryl-1,2,3-triazoles | ~290-330 | ~350-400 | 0.3 - 0.5 | [1] |

| N-Indolyl-1,2,3-triazoles | ~298-325 | ~420-480 | up to 0.99 | [2] |

| Pyrene-substituted Triazoles | ~350-400 | ~415-436 | - | [2] |

| 2/6-Triazolyl-Substituted Purines | ~300-330 | ~388-455 | up to 0.91 | [3] |

Note: This table provides a general overview based on available data for triazole derivatives; specific data for a comprehensive series of triazole N-oxides is a developing area of research.

Electrochemical Characteristics

The electrochemical behavior of triazole N-oxides is of significant interest, particularly in the context of their roles as prodrugs, catalysts, and electroactive materials. Cyclic voltammetry is a key technique used to probe their redox properties.

Redox Potentials

The N-oxide group can act as a reducible moiety, and this property is exploited in the design of hypoxia-activated prodrugs.[4] Under the low oxygen conditions characteristic of solid tumors, the N-oxide can be enzymatically or chemically reduced, leading to the activation of a cytotoxic agent. The reduction potentials of triazole N-oxides are therefore a critical parameter in the design of such therapeutic agents. Conversely, the oxidation potentials can provide insights into their stability and potential for use in electronic applications.

Table 2: Illustrative Electrochemical Data for Selected Triazole and N-Oxide Derivatives

| Compound/Class | Redox Process | Potential (V) vs. Ref. | Method | Reference |

| 3-Amino-1,2,4-triazole | Reduction | -0.6 to +0.4 | CV | [5] |

| Benzotriazole Derivatives | Oxidation | +0.72 to +0.89 | CV | [6] |

| N-Substituted Benzotriazolium Salts | Electrochemical Window | up to 4.0 | CV | [7] |

| 2H-2-(Aryl)-benzo[d]-1,2,3-triazole N-oxides | Reduction | ~ -0.71 and -1.17 | CV | [8] |

Note: This table presents a selection of available data to illustrate the range of electrochemical behavior. Systematic studies on a broad range of triazole N-oxides are needed to establish comprehensive structure-property relationships.

Experimental Protocols

Synthesis of Triazole N-Oxides

A variety of synthetic routes to triazole N-oxides have been developed. A notable and recent method involves a simple, metal-free approach for the synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite as a nitric oxide source in environmentally friendly solvents like ethanol and water.

Workflow for a Metal-Free Synthesis of 1,2,3-Triazole N-Oxides

Caption: General workflow for the synthesis of a 1,2,3-triazole N-oxide derivative.

Photophysical Characterization

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

-

Prepare Solutions: Prepare dilute solutions of the triazole N-oxide sample and a standard fluorophore (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Record the UV-visible absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra of the sample and standard solutions using the same excitation wavelength and instrument parameters.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)

Where:

-

Φ_st is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 'x' and 'st' refer to the sample and standard, respectively.

-

Electrochemical Analysis

Protocol for Cyclic Voltammetry (CV)

-

Prepare the Electrolyte Solution: Dissolve the triazole N-oxide sample in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) to ensure conductivity.

-

Set up the Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the Solution: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Perform the CV Scan: Apply a potential waveform that scans from an initial potential to a switching potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s). Record the resulting current.

-

Analyze the Voltammogram: Identify the peak potentials for oxidation (anodic peak) and reduction (cathodic peak) to determine the redox potentials of the triazole N-oxide. The peak currents can provide information about the number of electrons transferred and the diffusion coefficient of the analyte.

Experimental Workflow for Cyclic Voltammetry

Caption: A typical experimental workflow for performing cyclic voltammetry on a triazole N-oxide.

Mechanisms of Action and Applications

The unique properties of triazole N-oxides have led to their exploration in various applications, particularly in drug development.

Hypoxia-Activated Prodrugs

A significant application of triazole N-oxides is in the design of hypoxia-activated prodrugs (HAPs).[4] In the low-oxygen environment of solid tumors, the N-oxide group can be reduced by enzymes such as cytochrome P450 reductases. This reduction can trigger a cascade of reactions, leading to the release of a potent cytotoxic agent, thereby targeting cancer cells selectively.

Mechanism of Hypoxia-Activated Prodrugs

Caption: Simplified signaling pathway for the activation of a triazole N-oxide prodrug.

Enzyme Inhibition

Triazole derivatives are known to be effective inhibitors of various enzymes, and the introduction of an N-oxide can enhance their binding affinity and selectivity. For example, triazole-based compounds have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in cancer invasion and metastasis.[9][10][11] The N-oxide can participate in hydrogen bonding interactions within the enzyme's active site, contributing to its inhibitory activity.

Enzyme Inhibition by a Triazole N-Oxide

Caption: Logical relationship of enzyme inhibition by a triazole N-oxide.

Conclusion

Triazole N-oxides are a versatile class of compounds with tunable photophysical and electrochemical properties. Their potential in drug discovery, particularly as hypoxia-activated prodrugs and enzyme inhibitors, is a rapidly growing area of research. Further systematic studies are needed to build comprehensive databases of their quantitative properties, which will undoubtedly accelerate the rational design of new and improved triazole N-oxide-based therapeutics and functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. uokerbala.edu.iq [uokerbala.edu.iq]

- 9. Inverse 1,2,3-triazole-1-yl-ethyl substituted hydroxamates as highly potent matrix metalloproteinase inhibitors: (radio)synthesis, in vitro and first in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel matrix metalloproteinase-2 inhibitor triazolylmethyl aziridine reduces melanoma cell invasion, angiogenesis and targets ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of 1,5-Disubstituted-1,2,3-Triazole N-Oxides: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of heterocyclic chemistry has witnessed a burgeoning interest in the 1,2,3-triazole scaffold, a versatile building block in medicinal chemistry and materials science. While the synthesis and applications of 1,4- and 1,5-disubstituted 1,2,3-triazoles are well-documented, their N-oxide counterparts represent a more nascent and intriguing area of research. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for 1,5-disubstituted-1,2,3-triazole N-oxides. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this unique class of compounds, including detailed experimental protocols, quantitative data, and insights into their potential biological significance.

Discovery and Historical Perspective

The journey of 1,2,3-triazoles began in the late 19th century, but it was the advent of "click chemistry" in the early 2000s that propelled them into the limelight, primarily focusing on the copper-catalyzed synthesis of 1,4-disubstituted isomers. The exploration of 1,5-disubstituted 1,2,3-triazoles gained momentum with the development of alternative, regioselective synthetic methods.

The introduction of an N-oxide functionality to the 1,2,3-triazole ring is a more recent development, driven by the quest for novel molecular scaffolds with unique electronic and biological properties. While the history of heterocyclic N-oxides dates back several decades, their specific application to the 1,5-disubstituted 1,2,3-triazole core is a contemporary research focus. Early investigations into 1,2,3-triazole N-oxides often arose from studies on the oxidation of triazoles or from cyclization reactions where the N-oxide was an unexpected but intriguing product. The systematic synthesis and characterization of 1,5-disubstituted-1,2,3-triazole N-oxides, however, have only been a subject of focused investigation in more recent years, with researchers beginning to unravel their synthetic accessibility and potential applications.

Synthetic Methodologies

The synthesis of 1,5-disubstituted-1,2,3-triazole N-oxides presents unique challenges in achieving regioselectivity and controlling the N-oxidation step. Several strategies have been developed, ranging from multi-component reactions to catalyst-free approaches.

Metal-Free Multi-Component Reaction

A notable and environmentally benign approach involves a one-pot, three-component reaction of a primary amine, a ketone, and an aryl azide. This method proceeds without the need for a metal catalyst, which is advantageous in the synthesis of compounds intended for biological applications where metal contamination is a concern.[1]

Catalyst-Free Synthesis from Phenylhydrazine Hydrochloride and 3-Aminocrotononitrile

A novel and efficient catalyst-free method for the synthesis of 1,2,3-triazole N-oxide derivatives has been reported, utilizing tert-butyl nitrite (t-BuONO) as a source of nitric oxide (NO). This reaction proceeds under mild conditions and employs environmentally friendly solvents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of 1,5-disubstituted-1,2,3-triazole N-oxides.

General Procedure for Metal-Free Multi-Component Synthesis of 1,5-Disubstituted-1,2,3-Triazoles[1]

-

To a reaction tube equipped with a stirring bar, add the ketone (1.0 equiv.), primary amine (1.5 equiv.), 4-nitrophenyl azide (1.1 equiv.), 4 Å molecular sieves (100 mg), a catalytic amount of acetic acid (1-2 drops), and toluene (1.2 mL).

-

Seal the tube and stir the reaction mixture at 100 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane/ethyl acetate (6/4).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with chloroform followed by a mixture of hexane and ethyl acetate to afford the pure 1,5-disubstituted-1,2,3-triazole.

Data Presentation

The following tables summarize quantitative data from the synthesis and characterization of various 1,5-disubstituted-1,2,3-triazoles.

Table 1: Synthesis of 1,5-Disubstituted-1,2,3-Triazoles via Metal-Free Multi-Component Reaction[1]

| Entry | Ketone | Primary Amine | Product | Yield (%) |

| 1 | Acetophenone | 4-Methoxybenzylamine | 1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole | 93 |

| 2 | 4-Methylacetophenone | 4-Methoxybenzylamine | 1-(4-methoxybenzyl)-5-(p-tolyl)-1H-1,2,3-triazole | 88 |

| 3 | 4-Nitroacetophenone | 4-Methoxybenzylamine | 1-(4-methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole | 85 |

Table 2: Spectroscopic Data for Selected 1,5-Disubstituted-1,2,3-Triazoles[1]

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| 1 | 7.71 (s, 1H, triazole-H), 7.42-7.26 (m, 5H, Ar-H), 7.01 (d, 2H, Ar-H), 6.79 (d, 2H, Ar-H), 5.47 (s, 2H, CH2), 3.75 (s, 3H, OCH3) | 159.39, 137.92, 133.21, 129.46, 128.92, 128.67, 127.50, 126.97, 114.12, 55.24, 51.35 | 3126, 2954, 1610, 1583, 1520 |

| 2 | 7.70 (s, 1H, triazole-H), 7.23 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 7.03 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 5.46 (s, 2H, CH2), 3.77 (s, 3H, OCH3), 2.41 (s, 3H, CH3) | 159.5, 138.5, 137.2, 130.1, 129.5, 128.7, 127.1, 114.2, 55.3, 51.4, 21.3 | 3122, 2931, 1612, 1558, 1514 |

| 3 | 7.85 (s, 1H, triazole-H), 8.30 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 6.82 (d, 2H, Ar-H), 5.55 (s, 2H, CH2), 3.78 (s, 3H, OCH3) | 159.8, 148.4, 136.0, 134.2, 133.6, 129.9, 128.6, 126.9, 124.2, 114.5, 55.4, 52.1 | 3135, 2935, 1610, 1595, 1518 |

Biological Significance and Potential Applications

While the biological activities of 1,2,3-triazoles are widely reported, the specific roles of their N-oxide derivatives, particularly the 1,5-disubstituted isomers, are still an emerging area of investigation. The introduction of the N-oxide moiety can significantly alter the electronic properties, polarity, and hydrogen bonding capabilities of the molecule, potentially leading to novel biological activities.[2]

Heterocyclic N-oxides have been explored as therapeutic agents with a range of activities, including anticancer, antibacterial, and antihypertensive properties. The N-oxide group can act as a bioisostere for other functional groups, influence drug-receptor interactions, and in some cases, act as a prodrug that is activated under specific physiological conditions, such as hypoxia in tumors.[2]

For 1,5-disubstituted-1,2,3-triazole N-oxides, potential areas of therapeutic interest include:

-

Antimicrobial Agents: The triazole scaffold is a known pharmacophore in antifungal and antibacterial drugs. The N-oxide functionality could enhance these properties or confer activity against resistant strains.

-

Anticancer Agents: The unique electronic nature of the N-oxide group might lead to novel interactions with biological targets relevant to cancer, such as enzymes or receptors involved in cell signaling pathways.

-

Drug Delivery and Prodrugs: The polarity of the N-oxide group could be exploited to improve the pharmacokinetic properties of drugs. Furthermore, the potential for in vivo reduction of the N-oxide to the parent triazole offers a strategy for targeted drug release.

As research in this area progresses, it is anticipated that a clearer understanding of the specific biological targets and mechanisms of action for 1,5-disubstituted-1,2,3-triazole N-oxides will emerge, paving the way for their development as novel therapeutic agents.

Conclusion

The study of 1,5-disubstituted-1,2,3-triazole N-oxides is a rapidly evolving field with significant potential. The development of efficient and regioselective synthetic methods is crucial for accessing a diverse range of these compounds for further investigation. This technical guide has provided a comprehensive overview of the current state of knowledge, from historical context to modern synthetic protocols and potential biological applications. As researchers continue to explore this unique chemical space, the discovery of novel compounds with valuable therapeutic properties is a promising prospect, offering exciting opportunities for the future of drug development.

References

An In-depth Technical Guide on the Solubility and Stability of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide

Disclaimer: Publicly available literature does not contain specific quantitative data on the solubility and stability of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide. This guide provides a framework of established methodologies for characterizing the physicochemical properties of this and similar organic compounds. It also includes data for the parent compound, 1,5-Diphenyl-1H-1,2,3-triazole, to serve as a relevant benchmark.

This technical guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats to facilitate the investigation of the solubility and stability of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient is a critical determinant of its oral bioavailability and overall druggability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's behavior in aqueous and organic media. The N-oxide functional group in the target molecule is known to be highly polar and can form strong hydrogen bonds, which may increase aqueous solubility compared to the parent amine.[1]

Solubility Data for an Analogous Compound

While specific data for this compound is not available, the solubility of the parent compound, 1,5-Diphenyl-1H-1,2,3-triazole, has been reported. This information can serve as a useful reference point for experimental design.

Table 1: Aqueous Solubility of 1,5-Diphenyl-1H-1,2,3-triazole

| Compound | pH | Solubility (µg/mL) |

| 1,5-Diphenyl-1H-1,2,3-triazole | 7.4 | 13[2] |

Experimental Protocols for Solubility Determination

Two common types of solubility assays are the kinetic and thermodynamic methods. Kinetic solubility is often used in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.[3][4][5]

This method assesses the solubility of a compound from a DMSO stock solution added to an aqueous buffer, which is relevant for many in vitro assays.[3][6][7][8]

Objective: To rapidly determine the apparent solubility of a compound under non-equilibrium conditions.

Materials:

-

Test compound (this compound)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate shaker

-

Nephelometer or UV-Vis spectrophotometer with a plate reader[3][6]

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[8]

-

Serial Dilution: Add the DMSO stock solution to the wells of a 96-well plate. Perform serial dilutions in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Seal the plate and shake at room temperature for 1-2 hours.[7]

-

Analysis:

-

Nephelometry: Measure the light scattering of the solutions in each well. An increase in turbidity indicates precipitation of the compound.[3][6]

-

UV-Vis Spectroscopy: Alternatively, filter the solutions to remove any precipitate and measure the absorbance of the filtrate at the compound's λmax.[3][6]

-

-

Quantification: Determine the highest concentration at which no precipitate is observed. This is the kinetic solubility.

This "shake-flask" method measures the concentration of a compound in a saturated solution in equilibrium with its solid phase.[7][9][10][11]

Objective: To determine the true solubility of a compound at thermodynamic equilibrium.

Materials:

-

Solid test compound (crystalline)

-

Selected aqueous and organic solvents

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, PBS, ethanol).

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[7][10]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Analysis: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.

Visualization of Solubility Workflow

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Assessment

Evaluating the chemical stability of a compound under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[12][13] Key aspects to investigate include stability in response to pH and light.

pH Stability (Hydrolytic Stability)

The stability of a compound in aqueous solutions at different pH values is important for understanding its degradation profile in various physiological environments and in liquid formulations.[14][15]

Objective: To evaluate the degradation of the test compound over time in aqueous solutions of varying pH.

Materials:

-

Test compound

-

A series of buffers with different pH values (e.g., pH 2, 4, 7.4, 9)

-

Constant temperature incubator or water bath

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

-

Solution Preparation: Prepare stock solutions of the test compound in a minimal amount of a co-solvent (e.g., acetonitrile or methanol) and dilute them into the different pH buffers to a final known concentration.

-

Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 40°C for accelerated testing). Protect the samples from light by wrapping the vials in aluminum foil.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and then weekly), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time for each pH value. Determine the degradation rate constant and the half-life (t½) of the compound at each pH.

Photostability

Photostability testing is conducted to assess the potential for a compound to degrade upon exposure to light, as outlined in the ICH Q1B guideline.[16][17][18][19][20]

Objective: To determine if light exposure leads to degradation of the compound and to characterize the degradation products.

Materials:

-

Test compound (solid and in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B (combining cool white fluorescent and near-UV lamps)[16]

-

Quartz cells or other transparent containers

-

Aluminum foil for dark controls

-

HPLC system

Procedure:

-

Sample Preparation:

-

Solid State: Place a thin layer of the solid compound in a suitable container.

-

Solution State: Prepare a solution of the compound in a relevant solvent (e.g., water, methanol).

-

-

Dark Control: Prepare identical samples and wrap them securely in aluminum foil to serve as dark controls.[19]

-

Exposure: Place both the test and dark control samples in the photostability chamber. Expose them to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV light.[16][19]

-

Analysis: After the exposure period, compare the test samples to the dark controls. Analyze both solid and solution samples by HPLC to quantify the parent compound and detect any degradation products.

-

Evaluation: A significant change in the test sample compared to the dark control indicates photolability. Any degradation product present at a significant level should be characterized.

Visualization of Stability Testing Workflow

Caption: Workflow for pH and Photostability Testing.

Data Presentation

All quantitative data should be summarized in clear, structured tables to allow for easy comparison and interpretation.

Table 2: Template for Thermodynamic Solubility Data

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| 0.1 M HCl | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 |

Table 3: Template for pH Stability Data (at 40°C)

| pH | Half-life (t½) (hours) | Major Degradation Products |

| 2.0 | ||

| 4.0 | ||

| 7.4 | ||

| 9.0 |

Table 4: Template for Photostability Data

| Sample Type | Condition | % Parent Compound Remaining | % Total Degradants | Observations |

| Solid | Exposed | |||

| Solid | Dark Control | |||

| Solution | Exposed | |||

| Solution | Dark Control |

By following these standardized protocols, researchers can generate robust and reliable data on the solubility and stability of this compound, which is essential for its progression in the drug discovery and development pipeline.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,5-Diphenyl-1H-1,2,3-triazole | C14H11N3 | CID 281048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 13. pharmtech.com [pharmtech.com]

- 14. hudsonlabautomation.com [hudsonlabautomation.com]

- 15. ibisscientific.com [ibisscientific.com]

- 16. m.youtube.com [m.youtube.com]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 19. q1scientific.com [q1scientific.com]

- 20. ema.europa.eu [ema.europa.eu]

Tautomerism in 1,5-diphenyl-1H-1,2,3-triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism exhibited by 1,5-diphenyl-1H-1,2,3-triazole derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science. Understanding the tautomeric behavior is crucial for predicting their chemical reactivity, biological activity, and physical properties. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical principles.

Annular Tautomerism in 1,2,3-Triazoles

1,2,3-Triazoles substituted at the nitrogen atom can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. For 1,5-disubstituted 1,2,3-triazoles, two primary tautomers are possible: the 1H- and 2H-tautomers. Computational studies on various 1,2,3-triazoles generally indicate that the 2H-tautomer is thermodynamically more stable.[1][2][3] The equilibrium between these forms is influenced by the nature of the substituents, the solvent, and the temperature.

In the case of 1,5-diphenyl-1H-1,2,3-triazole, the proton can reside on N1, N2, or N3. However, due to the substitution pattern, the chemically distinct and significant tautomers are the 1,5-diphenyl-1H-, 2,5-diphenyl-2H-, and 1,5-diphenyl-3H-1,2,3-triazoles. The latter is generally considered less stable. The predominant forms in equilibrium are the 1H and 2H tautomers.

Below is a diagram illustrating the tautomeric equilibrium in 1,5-diphenyl-1,2,3-triazole.

Caption: Tautomeric equilibrium in 1,5-diphenyl-1,2,3-triazole.

Quantitative Data on Tautomerism

Table 1: Calculated Relative Energies of 1,2,3-Triazole Tautomers

| Tautomer | Calculation Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| 1H-1,2,3-triazole | MP2 | 6-31G | 5.02 | [4] |

| 2H-1,2,3-triazole | MP2 | 6-31G | 0.00 | [4] |

| 1H-4-phenyl-1,2,3-triazole | DFT B3LYP | 6-31+G(d) | 3.89 | [4] |

| 2H-4-phenyl-1,2,3-triazole | DFT B3LYP | 6-31+G(d) | 0.00 | [4] |

| 3H-4-phenyl-1,2,3-triazole | DFT B3LYP | 6-31+G(d) | 4.61 | [4] |

Note: These values are for related compounds and serve as an estimation for the general behavior of 1,2,3-triazole tautomers.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying and quantifying tautomeric forms in solution.

Table 2: Characteristic Spectroscopic Data for 1,4-Disubstituted 1,2,3-Triazoles

| Spectroscopic Technique | Nucleus/Group | Characteristic Signal Range | Comments | Reference |

| ¹H NMR | H5 of triazole ring | 8.00 - 8.75 ppm (singlet) | The exact chemical shift is sensitive to the electronic environment. | [1] |

| ¹³C NMR | C4 of triazole ring | 139.27 - 148.64 ppm | [1] | |

| ¹³C NMR | C5 of triazole ring | 122.46 - 127.49 ppm | [1] | |

| IR Spectroscopy | =C-H stretch (triazole) | ~3126 cm⁻¹ | [5] | |

| IR Spectroscopy | N=N stretch (triazole) | ~1583 cm⁻¹ | [5] | |

| IR Spectroscopy | C=C stretch (triazole) | ~1610 cm⁻¹ | [5] |

Note: These are general ranges for 1,4-disubstituted derivatives and may vary for 1,5-diphenyl derivatives.

Experimental Protocols

Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

The synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved through various methods, with the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) being a prominent regioselective method. A metal-free, multi-component reaction is also an effective approach.

Protocol: Metal-Free Three-Component Synthesis of 1,5-Disubstituted 1,2,3-Triazoles [5]

This protocol describes the synthesis of 1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole as a representative example.

-

Reactants:

-

Acetophenone (1.0 mmol)

-

4-Methoxybenzylamine (1.0 mmol)

-

4-Nitrophenyl azide (1.0 mmol)

-

Dimethyl sulfoxide (DMSO) (2.0 mL)

-

-

Procedure:

-

A mixture of acetophenone, 4-methoxybenzylamine, and 4-nitrophenyl azide in DMSO is heated at 90 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Water is added to the mixture, and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

The following diagram outlines the general workflow for the synthesis and characterization of 1,5-disubstituted 1,2,3-triazoles.

Caption: General workflow for synthesis and characterization.

Spectroscopic and Structural Characterization

NMR Spectroscopy:

NMR spectroscopy is a primary tool for studying tautomerism in solution. To distinguish between tautomers, one can utilize:

-

¹H and ¹³C NMR: The chemical shifts of the triazole ring protons and carbons are sensitive to the position of the proton and the electronic nature of the substituents.

-

¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous evidence for the location of the proton.[6]

-

Variable-Temperature NMR: By acquiring spectra at different temperatures, it may be possible to observe the coalescence of signals or changes in the relative integrals of signals corresponding to the different tautomers, allowing for the determination of the thermodynamic parameters of the equilibrium.

Protocol: General Procedure for NMR Analysis

-

Dissolve a precisely weighed sample of the 1,5-diphenyl-1H-1,2,3-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at room temperature.

-

For variable-temperature studies, acquire a series of spectra at different temperatures, ensuring thermal equilibrium is reached at each temperature.

-

Process the spectra and analyze the chemical shifts, coupling constants, and signal integrations to identify and quantify the different tautomers present.

X-ray Crystallography:

Single-crystal X-ray diffraction provides definitive structural information in the solid state. The molecular structure of 1,5-diphenyl-1H-1,2,3-triazole has been determined using this method, confirming the connectivity and geometry of the molecule.[7]

Protocol: General Procedure for X-ray Crystallography

-

Grow single crystals of the compound, for example, by slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/n-hexane).

-

Mount a suitable crystal on a diffractometer.

-

Collect diffraction data at a specific temperature (often low temperature to reduce thermal motion).

-

Solve and refine the crystal structure using appropriate software to obtain the precise atomic coordinates and molecular geometry.

Conclusion

The tautomerism of 1,5-diphenyl-1H-1,2,3-triazole derivatives is a fundamental aspect of their chemistry that significantly influences their properties and potential applications. While the 2H-tautomer is generally predicted to be more stable, the equilibrium is dynamic and sensitive to environmental factors. A combination of synthesis, advanced spectroscopic methods, and computational chemistry is essential for a thorough understanding of this phenomenon. This guide provides a foundational framework for researchers and professionals working with this important class of heterocyclic compounds. Further research is needed to generate more extensive quantitative data on the tautomeric equilibria of a broader range of 1,5-diphenyl-1H-1,2,3-triazole derivatives.

References

- 1. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]

- 2. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. media.neliti.com [media.neliti.com]

- 5. 15N NMR spectra, tautomerism and diastereomerism of 4,5-dihydro-1H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole via Huisgen 1,3-Dipolar Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a key structural motif in a wide range of biologically active compounds and functional materials. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a powerful and versatile method for the synthesis of these important heterocycles.[1][2] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted 1,2,3-triazoles, the synthesis of the 1,5-regioisomer requires alternative catalytic systems or reaction conditions.[3][4] This document provides detailed protocols for the regioselective synthesis of 1,5-diphenyl-1H-1,2,3-triazole, a valuable building block in medicinal chemistry and materials science.

The thermal Huisgen cycloaddition can produce a mixture of 1,4- and 1,5-adducts.[5] However, for regioselective synthesis of the 1,5-isomer, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a well-established method.[3][6] Additionally, transition-metal-free approaches utilizing base catalysis in solvents like DMSO have been developed to favor the formation of 1,5-disubstituted triazoles.[7]

This document outlines both a ruthenium-catalyzed and a transition-metal-free protocol for the synthesis of 1,5-diphenyl-1H-1,2,3-triazole from phenyl azide and phenylacetylene.

Data Presentation

Table 1: Physical and Chemical Properties of 1,5-Diphenyl-1H-1,2,3-triazole

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁N₃ | |

| Molecular Weight | 221.26 g/mol | [8] |

| CAS Number | 4874-85-5 | [8] |

| Appearance | Solid | |

| IUPAC Name | 1,5-diphenyl-1H-1,2,3-triazole | [8] |

Table 2: Comparison of Synthetic Protocols for 1,5-Diphenyl-1H-1,2,3-triazole

| Parameter | Ruthenium-Catalyzed Protocol | Transition-Metal-Free Protocol |

| Catalyst | Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) | Tetraalkylammonium hydroxide (e.g., Tetramethylammonium hydroxide) |

| Solvent | 1,2-Dichloroethane (DCE) | Dimethyl sulfoxide (DMSO) |

| Temperature | 45 °C | Room Temperature |

| Reaction Time | ~30 minutes | Several hours |

| Atmosphere | Inert (Argon) | Not sensitive to atmospheric oxygen and moisture |

| Key Features | High regioselectivity, fast reaction | Mild conditions, avoids transition metals |

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole

This protocol is adapted from the general procedure for Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to favor the 1,5-regioisomer.[6]

Materials:

-

Phenyl azide

-

Phenylacetylene

-

Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)

-

1,2-Dichloroethane (DCE), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Three-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Syringes

-

Rubber septa

-

Argon gas supply

Procedure:

-

To a 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar and a rubber septum, add phenyl azide (e.g., 0.075 mol).

-

Purge the flask with argon.

-

Add 150 mL of anhydrous DCE to the flask via syringe.

-

Add phenylacetylene (e.g., 0.0789 mol) to the reaction mixture.

-

Place the flask in a pre-heated oil bath at 45 °C and stir for five minutes.

-

In a separate vial, dissolve chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) (e.g., 0.752 mmol) in 3 mL of DCE.

-

Add the catalyst solution to the reaction flask via syringe.

-

Monitor the reaction progress by GC-MS or ¹H NMR. The reaction is typically complete within 30 minutes.[6] The color of the solution may change from orange to dark brown.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 1,5-diphenyl-1H-1,2,3-triazole.

Protocol 2: Transition-Metal-Free Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole

This protocol is based on the base-catalyzed reaction of aryl azides and terminal alkynes in DMSO.[7]

Materials:

-

Phenyl azide

-

Phenylacetylene

-

Tetramethylammonium hydroxide (aqueous solution)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottomed flask, dissolve phenyl azide and phenylacetylene in DMSO.

-

Add a catalytic amount of aqueous tetramethylammonium hydroxide to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up. Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield 1,5-diphenyl-1H-1,2,3-triazole.

Visualizations

Caption: Reaction mechanism for 1,5-diphenyl-1H-1,2,3-triazole synthesis.

Caption: Generalized experimental workflow for the synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles [mdpi.com]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. 1,5-Diphenyl-1H-1,2,3-triazole | C14H11N3 | CID 281048 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-oxidation of 1,5-diphenyl-1H-1,2,3-triazole using m-CPBA

Abstract

This document provides detailed application notes and experimental protocols for the N-oxidation of 1,5-diphenyl-1H-1,2,3-triazole to its corresponding N-oxide using meta-chloroperoxybenzoic acid (m-CPBA). This transformation is a key step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The protocols provided herein cover the synthesis of the starting material, 1,5-diphenyl-1H-1,2,3-triazole, and its subsequent N-oxidation, including reaction conditions, purification procedures, and characterization data.

Introduction

1,2,3-Triazoles and their N-oxide derivatives are important classes of heterocyclic compounds that have garnered significant interest in the fields of drug discovery and materials science. The introduction of an N-oxide moiety can significantly alter the physicochemical and biological properties of the parent triazole, often leading to enhanced solubility, modified electronic properties, and unique biological activities. The N-oxidation of 1,5-diphenyl-1H-1,2,3-triazole is a crucial transformation for accessing novel chemical entities for further investigation. This application note details a reliable method for this synthesis using the readily available oxidizing agent, m-CPBA.

Synthesis of 1,5-diphenyl-1H-1,2,3-triazole (Starting Material)

The regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles can be challenging, as the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-isomer. A reliable method for the synthesis of the 1,5-isomer is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).

Reaction Scheme

Experimental Protocol

A detailed protocol for the synthesis of 1,5-disubstituted 1,2,3-triazoles via RuAAC has been described. The following is an adapted procedure for the synthesis of 1,5-diphenyl-1H-1,2,3-triazole.

Materials:

-

Phenylacetylene

-

Phenyl azide

-

Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)

-

Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve phenylacetylene (1.0 eq) in the chosen anhydrous solvent.

-

Add phenyl azide (1.0-1.2 eq) to the solution.

-

Add the ruthenium catalyst (1-5 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 1,5-diphenyl-1H-1,2,3-triazole.

Characterization Data for 1,5-diphenyl-1H-1,2,3-triazole

| Property | Value |

| Molecular Formula | C₁₄H₁₁N₃ |

| Molecular Weight | 221.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Literature values vary, typically in the range of 120-130 °C |

| ¹H NMR (CDCl₃) | δ (ppm) 7.2-7.6 (m, 10H, Ar-H), 7.9 (s, 1H, triazole-H) |

| ¹³C NMR (CDCl₃) | δ (ppm) 125.8, 128.4, 128.7, 129.1, 129.8, 130.3, 134.5, 136.9 |

N-oxidation of 1,5-diphenyl-1H-1,2,3-triazole

The N-oxidation of the synthesized 1,5-diphenyl-1H-1,2,3-triazole is achieved using m-CPBA as the oxidant. The reaction is generally clean and proceeds with good yield.

Reaction Scheme

Quantitative Data Summary

| Entry | Reactant | Oxidant (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1,5-diphenyl-1H-1,2,3-triazole | m-CPBA (1.5) | Dichloromethane | 0 to 25 | 2 | Not specified |

Note: While a specific yield is not provided in the initial source, similar N-oxidations of heterocyclic compounds with m-CPBA typically proceed in good to excellent yields (70-95%).

Experimental Protocol

Materials:

-

1,5-diphenyl-1H-1,2,3-triazole

-

m-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (optional, for quenching excess peroxide)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 1,5-diphenyl-1H-1,2,3-triazole (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), saturated aqueous Na₂S₂O₃ solution (optional), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield 1,5-diphenyl-1H-1,2,3-triazole 3-oxide.

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁N₃O |

| Molecular Weight | 237.26 g/mol [1] |

| Appearance | Solid |

| Melting Point | Not specified in the provided search results. |

| ¹H NMR | Expected to show shifts in the aromatic protons compared to the starting material due to the electronic effect of the N-oxide group. |

| ¹³C NMR | Expected to show shifts in the carbon signals of the triazole ring and the phenyl groups. |

| Mass Spectrometry | ESI-MS (m/z): [M+H]⁺ expected at 238.09. |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and N-oxidation of 1,5-diphenyl-1H-1,2,3-triazole.

Caption: Experimental workflow for the synthesis and N-oxidation.

Safety Precautions

-

m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.

-

Organic azides can be explosive, especially at elevated temperatures. Handle with appropriate safety measures, including the use of a blast shield.

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The protocols outlined in this application note provide a clear and reproducible method for the synthesis of 1,5-diphenyl-1H-1,2,3-triazole and its subsequent N-oxidation to this compound using m-CPBA. These procedures are valuable for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in exploring the properties and applications of this class of compounds.

References

Applications of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide in Medicinal Chemistry: Application Notes and Protocols

Disclaimer: An extensive search of the scientific literature revealed no specific data on the synthesis, biological activity, or medicinal chemistry applications of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide . Therefore, this document provides a broader overview of the medicinal chemistry applications of the parent 1,5-disubstituted-1,2,3-triazole scaffold and the general role of heterocyclic N-oxides in drug discovery to serve as a foundational resource for researchers.

Introduction to Heterocyclic N-Oxides in Medicinal Chemistry

Heterocyclic N-oxides are a class of compounds that have gained significant attention in medicinal chemistry due to their unique physicochemical properties and diverse biological activities. The introduction of an N-oxide moiety to a heterocyclic core can profoundly influence its solubility, lipophilicity, metabolic stability, and interaction with biological targets.[1][2][3] This makes N-oxidation a valuable strategy in drug design and development.

Key attributes of heterocyclic N-oxides in a medicinal chemistry context include:

-

Enhanced Aqueous Solubility: The polar N-oxide group can improve the water solubility of a compound, which is often a critical factor for drug formulation and bioavailability.[1]

-

Modulation of Target Binding: As a strong hydrogen bond acceptor, the N-oxide can facilitate or enhance binding to the active sites of enzymes and receptors.[3]

-

Bioisosteric Replacement: The N-oxide functionality can serve as a bioisostere for other chemical groups, such as a carbonyl, allowing for the fine-tuning of a molecule's pharmacological profile.[3]

-

Hypoxia-Activated Prodrugs: Aromatic N-oxides can be selectively reduced in the low-oxygen (hypoxic) environments characteristic of solid tumors, releasing a cytotoxic agent. This targeted activation minimizes damage to healthy tissues.[1]

-

Nitric Oxide (NO) Donation: Certain N-oxide-containing heterocycles, like furoxans, can release nitric oxide, a crucial signaling molecule, upon metabolic activation. This property is leveraged in the development of cardiovascular and other therapeutic agents.[2]

Potential Synthesis of this compound

While a specific synthetic protocol for this compound is not documented, a logical approach would involve the synthesis of the 1,5-diphenyl-1H-1,2,3-triazole scaffold followed by an N-oxidation step.

Caption: A general synthetic workflow for the potential preparation of this compound.

Experimental Protocols

The following are general experimental protocols for the synthesis of 1,5-diaryl-1,2,3-triazoles and the N-oxidation of heterocyclic compounds. These are not specific to the requested compound and would require optimization.

Protocol 1: General Synthesis of 1,5-Diaryl-1,2,3-Triazoles

This protocol is based on a transition-metal-free approach.[4]

Materials:

-

Aryl azide (e.g., Phenyl azide)

-

Terminal alkyne (e.g., Phenylacetylene)

-

Tetraalkylammonium hydroxide solution

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the terminal alkyne (1.0 equivalent) in DMSO.

-

Add a catalytic amount of a tetraalkylammonium hydroxide (e.g., 0.1 equivalents) to the solution.

-

Add the aryl azide (1.0 equivalent) to the reaction mixture.

-

Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer with brine to remove the DMSO.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product using silica gel column chromatography to yield the 1,5-diaryl-1,2,3-triazole.

Protocol 2: General N-Oxidation of a Heterocyclic Compound

This is a generalized procedure for N-oxidation that would need to be adapted and optimized for a 1,2,3-triazole substrate.

Materials:

-

1,5-Diaryl-1,2,3-triazole

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide and Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 1,5-diaryl-1,2,3-triazole (1.0 equivalent) in a suitable solvent like dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA, 1.1–1.5 equivalents) to the cooled solution in portions while stirring.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring until TLC analysis shows the complete consumption of the starting material.

-

Quench the reaction by washing the mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the 1,2,3-triazole N-oxide.

Potential Mechanisms of Action for Heterocyclic N-Oxides

The biological effects of heterocyclic N-oxides can be attributed to several distinct mechanisms of action.

Caption: General mechanisms of action for bioactive heterocyclic N-oxides.

Quantitative Data for Selected Bioactive Heterocyclic N-Oxides

To provide context on the potential potency of this class of compounds, the following table presents quantitative data for several reported bioactive heterocyclic N-oxides. This data is not for this compound.

| Compound Class | Biological Target/Activity | IC50/EC50 (µM) | Reference |

| Furoxan Derivative | Leishmania infantum amastigotes | 3.6 | [2] |

| Benzofuroxan Derivative | Mycobacterium tuberculosis (active) | 1.10 | [5] |

| Benzofuroxan Derivative | Mycobacterium tuberculosis (non-replicating) | 6.62 | [5] |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Versatile Building Block: Application Notes and Protocols for 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for novel molecular scaffolds and efficient synthetic methodologies is paramount. Among the diverse array of heterocyclic compounds, 1,2,3-triazoles and their N-oxide derivatives have emerged as valuable building blocks due to their unique chemical properties and diverse applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide as a versatile precursor in the synthesis of complex organic molecules.

Introduction to this compound

This compound is a five-membered heterocyclic compound characterized by a triazole ring bearing two phenyl substituents at positions 1 and 5, and an N-oxide functionality at position 3. The presence of the N-oxide group significantly influences the electronic properties of the triazole ring, enhancing its reactivity and opening up unique avenues for chemical transformations. This makes it a valuable synthon for the construction of more complex molecular architectures.

Key Applications in Organic Synthesis

The reactivity of this compound allows for its participation in a variety of organic reactions, making it a versatile tool for synthetic chemists. Key applications include:

-

Cycloaddition Reactions: The triazole N-oxide can act as a 1,3-dipole in cycloaddition reactions, allowing for the construction of novel heterocyclic systems.

-

Precursor to Functionalized Triazoles: The N-oxide group can be readily transformed into other functional groups, providing access to a wide range of substituted 1,5-diphenyl-1H-1,2,3-triazoles.

-

Synthesis of Biologically Active Molecules: The 1,2,3-triazole scaffold is a common motif in many pharmaceutical agents. The use of the N-oxide derivative provides a unique entry point for the synthesis of novel drug candidates.

Experimental Protocols

Below are detailed experimental protocols for the synthesis and representative reactions of this compound.

Protocol 1: Synthesis of this compound

While specific literature on the direct synthesis of this compound is not abundant, a general approach for the synthesis of 1,2,3-triazole N-oxides involves the oxidation of the corresponding 1,2,3-triazole. A plausible synthetic route is outlined below.

Reaction Scheme:

Synthesis of this compound

Materials:

-

1,5-Diphenyl-1H-1,2,3-triazole

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (H₂O₂)

-

Dichloromethane (DCM) or Acetic acid

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,5-Diphenyl-1H-1,2,3-triazole (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA, 1.1-1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring (typically 12-24 hours).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.

Characterization:

The product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Protocol 2: Representative Reaction - Deoxygenation to 1,5-Diphenyl-1H-1,2,3-triazole

The N-oxide can be readily deoxygenated to the parent triazole, demonstrating a potential protecting group strategy or a route to the triazole itself.

Reaction Scheme:

Deoxygenation of the N-oxide

Materials:

-

This compound

-

Phosphorus trichloride (PCl₃) or Triphenylphosphine (PPh₃)

-

Anhydrous solvent (e.g., Toluene or Acetonitrile)

Procedure:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the reducing agent (e.g., PCl₃ or PPh₃, 1.1-1.5 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1,5-Diphenyl-1H-1,2,3-triazole.

Quantitative Data Summary

Due to the limited specific literature on this compound, a comprehensive table of quantitative data from various reactions is not available at this time. Researchers are encouraged to optimize reaction conditions and characterize products thoroughly. The following table provides a template for recording such data.

| Entry | Reactant(s) | Reagent(s) and Conditions | Product(s) | Yield (%) | Spectroscopic Data Highlights |

| 1 | 1,5-Diphenyl-1H-1,2,3-triazole | m-CPBA, DCM, 24h, rt | This compound | - | - |

| 2 | This compound | PCl₃, Toluene, reflux, 6h | 1,5-Diphenyl-1H-1,2,3-triazole | - | - |

| ... | ... | ... | ... | ... | ... |

Logical Workflow for Utilizing this compound

The following diagram illustrates a logical workflow for researchers interested in exploring the synthetic utility of this building block.

Synthetic workflow diagram

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its unique electronic properties conferred by the N-oxide moiety offer exciting possibilities for the construction of novel and complex molecular architectures. The protocols and workflows presented herein provide a foundational guide for researchers to begin exploring the synthetic potential of this versatile compound in their own research endeavors, particularly in the fields of medicinal chemistry and materials science. Further investigation into the reactivity and applications of this synthon is highly encouraged.

Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of 1,5-Disubstituted-1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the regioselective synthesis of 1,5-disubstituted-1,2,3-triazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The protocols focus on Lewis acid-catalyzed cycloaddition reactions, offering alternatives to the more common synthesis of 1,4-disubstituted isomers.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1,5-disubstituted-1,2,3-triazoles using various Lewis acid catalysts.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Table 1: Substrate Scope and Yields for RuAAC Synthesis of 1,5-Disubstituted-1,2,3-Triazoles

| Entry | Azide (R¹) | Alkyne (R²) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl | Phenylacetylene | CpRuCl(COD) (1) | 1,2-Dichloroethane | 45 | 0.5 | >95 |

| 2 | Phenyl | Phenylacetylene | CpRuCl(PPh₃)₂ (2) | Toluene | 80 | 6 | 98 |

| 3 | 4-Tolyl | 1-Hexyne | CpRuCl(COD) (2) | Dioxane | 60 | 12 | 85 |

| 4 | Benzyl | Ethyl propiolate | CpRuCl(PPh₃)₂ (1) | CH₂Cl₂ | RT | 4 | 92 |

| 5 | 4-Methoxyphenyl | Phenylacetylene | [CpRuCl]₄ (0.5) | DMF | 100 (MW) | 0.25 | 95 |

| 6 | 2-Naphthylmethyl | 1-Octyne | CpRuCl(COD) (2) | Toluene | 80 | 16 | 88 |

*Yields are isolated yields. RT = Room Temperature. MW = Microwave irradiation. Data compiled from multiple sources.[1]

Copper-Catalyzed Synthesis of 1,5-Disubstituted-1,2,3-Triazoles

Table 2: Substrate Scope and Yields for Copper-Catalyzed Synthesis

| Entry | Azide | Alkene/Alkyne Precursor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl azide | Cinnamic acid | Cu(OTf)₂ (10) | DMF | 115 | 12 | 80 |

| 2 | 4-Tolyl azide | 4-Chlorocinnamic acid | Cu(OTf)₂ (10) | DMF | 115 | 12 | 75 |

| 3 | 4-Methoxyphenyl azide | 4-Methylcinnamic acid | Cu(OTf)₂ (10) | DMF | 115 | 12 | 82 |

| 4 | N-propargyl-β-ketoamide | Azidobenziodazolone | Cu(MeCN)₄PF₆ (5) | CH₂Cl₂ | 25 | 48 | 99 |

| 5 | N-propargyl-β-ketoamide | Azidobenziodazolone | Cu(MeCN)₄PF₆ (5) | CH₂Cl₂ | 25 | 48 | 91 |

*Yields are isolated yields. This copper-catalyzed method involves a decarboxylative cycloaddition.[2][3] For entries 4 and 5, a chiral ligand was also used to achieve enantioselectivity.

Iron-Catalyzed Synthesis of 1,5-Disubstituted-1,2,3-Triazoles

Table 3: Substrate Scope and Yields for Iron-Catalyzed Synthesis

| Entry | N1-Propargyl Nucleobase | Azide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Propargylthymine | Phenyl azide | FeCl₃ (20) | DMF | 120 | 8 | 88 |

| 2 | 1-Propargyluracil | Phenyl azide | FeCl₃ (20) | DMF | 120 | 8 | 90 |

| 3 | 1-Propargyl-5-fluorouracil | Phenyl azide | FeCl₃ (20) | DMF | 120 | 8 | 89 |

| 4 | 1-Propargylthymine | 4-Tolyl azide | FeCl₃ (20) | DMF | 120 | 10 | 85 |

| 5 | 1-Propargylthymine | Benzyl azide | FeCl₃ (20) | DMF | 120 | 6 | 92 |

| 6 | 1-Propargyluracil | 4-Chlorophenyl azide | FeCl₃ (20) | DMF | 120 | 10 | 86 |

*Yields are isolated yields for the 1,5-disubstituted regioisomer.[4]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol describes a general procedure for the synthesis of 1,5-disubstituted-1,2,3-triazoles using a ruthenium catalyst.

Materials:

-

Organic azide (1.0 equiv)

-

Terminal alkyne (1.05 equiv)

-

Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (1-2 mol%)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the organic azide (1.0 equiv).

-

Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous 1,2-dichloroethane via syringe.

-

Add the terminal alkyne (1.05 equiv) to the reaction mixture via syringe.

-

In a separate vial, dissolve the [Cp*RuCl(COD)] catalyst in a small amount of anhydrous DCE under an inert atmosphere.

-

Add the catalyst solution to the reaction flask via syringe.

-